Welcome to the BenchChem Online Store!
molecular formula C10H15N3O2S B8414009 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide

Cat. No. B8414009
M. Wt: 241.31 g/mol
InChI Key: MVKCUMPKGCUPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07498333B2

Procedure details

To a solution of N-(4-cyano-3-methyl-isothiazol-5-yl)-3-methyl-butyramide (method 24) (8 g, 35.8 mmol) in 30% aqueous NH4OH (200 mL), was added dropwise 100 mL of hydrogen peroxide at r.t. After the completion of the addition the reaction mixture was stirred at 60° C. overnight after which the TLC showed the complete disappearance of SM. The reaction mixture was concentrated to 40 mL and extracted with chloroform (3×100 mL). The organic layer was dried (Na2SO4) and concentrated to obtain 3-methyl-5-(3-methyl-butyrylamino)-isothiazole-4-carboxylic acid amide (6.1 g, 71%) as a light yellow solid. 1H NMR (300 MHz) δ 1.03 (d, 6H), 2.24 (m, 1H), 2.43 (d, 2H), 2.69 (s, 3H), 5.98 (bs, 2H), 11.77 (bs, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:15])=[N:5][S:6][C:7]=1[NH:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])#[N:2].[OH:16]O>[NH4+].[OH-]>[CH3:15][C:4]1[C:3]([C:1]([NH2:2])=[O:16])=[C:7]([NH:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[S:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C=1C(=NSC1NC(CC(C)C)=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Name
Quantity
200 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight after which the TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 40 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NSC(=C1C(=O)N)NC(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.